Butylhydroxyanisole

Catalog No.
S1490660
CAS No.
121-00-6
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylhydroxyanisole

CAS Number

121-00-6

Product Name

Butylhydroxyanisole

IUPAC Name

2-tert-butyl-4-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3

InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

Solubility

less than 1 mg/mL at 65.3° F (NTP, 1992)

Synonyms

2-tert-Butyl-4-methoxyphenol; 2-tert-Butyl-p-methoxyphenol; 3-(1,1-Dimethylethyl)-4-hydroxyanisole; 3-BHA; 3-tert-Butyl-4-hydroxyanisole; 4-Hydroxy-3-tert-butylanisole; 4-Methoxy-2-tert-butylphenol; 4-Methoxy-6-tert-butylphenol; o-tert-Butyl-p-methox

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O

BHA as an Antioxidant in Research Studies:

BHA's primary function in scientific research aligns with its use in food: acting as an antioxidant. Researchers utilize BHA in various in vitro and in vivo studies to:

  • Scavenge free radicals: BHA's ability to donate a hydrogen atom helps neutralize free radicals, potentially protecting cells from oxidative damage linked to various diseases [].
  • Study oxidative stress: Researchers employ BHA to induce controlled oxidative stress in cell cultures, allowing them to investigate cellular responses to oxidative damage and potential protective mechanisms [].
  • Evaluate antioxidant capacity of other compounds: BHA serves as a reference compound to compare the antioxidant capacity of other potential antioxidants under investigation [].

Butylated hydroxyanisole is a synthetic antioxidant widely used as a food preservative and in various industrial applications. It is a waxy, solid petrochemical with the chemical formula C11H16O2C_{11}H_{16}O_{2} and consists of two isomeric forms: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. Butylated hydroxyanisole acts primarily by stabilizing free radicals, thereby preventing oxidative degradation in food products and other materials . It has been utilized since around 1947 and is assigned the E number E320 for its use in food .

As an antioxidant, BHA acts by scavenging free radicals that can damage fats and oils. Free radicals are highly reactive molecules with an unpaired electron, and they can initiate chain reactions that lead to rancidity. BHA donates a hydrogen atom from its phenolic hydroxyl group to the free radical, creating a stable molecule and preventing further free radical propagation.

Physical and Chemical Properties

  • Formula: C11H16O2 []
  • Molecular Weight: 180.24 g/mol []
  • Melting Point: 48-63 °C []
  • Boiling Point: 263 °C []
  • Solubility: Soluble in ethanol, methanol, propylene glycol; slightly soluble in water []
  • Stability: Relatively stable under normal storage conditions [].

The safety of BHA is a subject of ongoing debate. Some studies suggest that BHA may be linked to certain health concerns, including hyperactivity in children and carcinogenicity in animals []. However, other studies have not found conclusive evidence for these effects in humans. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established acceptable daily intake (ADI) limits for BHA consumption.

Further Considerations

  • BHA is often used in combination with another antioxidant, butylated hydroxytoluene (BHT), for a synergistic effect [].
  • There is a growing interest in natural alternatives to synthetic antioxidants like BHA.

Butylated hydroxyanisole is synthesized primarily through two methods:

  • Alkylation of p-methoxyphenol: This process involves reacting p-methoxyphenol with isobutylene to produce butylated hydroxyanisole. This method typically yields a mixture of the two isomers.
  • Methylation of tert-butylhydroquinone: This alternative method also results in the formation of butylated hydroxyanisole but emphasizes different reaction conditions that may favor one isomer over the other .

Both methods reflect the non-regioselective nature of the reactions, leading to a predominance of one isomer (3-tert-butyl-4-hydroxyanisole) in commercial products .

Butylated hydroxyanisole is employed in various industries due to its antioxidant properties:

  • Food Industry: Used as a preservative to prevent rancidity in fats and oils.
  • Cosmetics: Incorporated into formulations to enhance shelf life and stability.
  • Pharmaceuticals: Utilized in certain medications to prevent oxidative degradation.
  • Rubber and Petroleum Products: Acts as a stabilizer to enhance product longevity .

Several compounds share structural or functional similarities with butylated hydroxyanisole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Butylated HydroxytolueneContains a hydroxytoluene structureMore effective than butylated hydroxyanisole in some applications; also used as an antioxidant.
tert-ButylhydroquinoneDerived from hydroquinone with a tert-butyl groupExhibits strong antioxidant properties; often used alongside butylated hydroxyanisole.
Propyl GallateGallate ester with propanolCommonly used as a food preservative; less toxic than butylated hydroxyanisole.
Gallic AcidA trihydroxybenzoic acidNatural antioxidant found in various plants; less synthetic than butylated hydroxyanisole.

Butylated hydroxyanisole stands out due to its specific applications in food preservation and cosmetics while raising concerns regarding potential health risks associated with long-term exposure.

Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992)
PelletsLargeCrystals

XLogP3

3.2

Boiling Point

507 to 518 °F at 733 mm Hg (NTP, 1992)

Flash Point

313 °F (NTP, 1992)

Melting Point

118 to 131 °F (NTP, 1992)

UNII

62RAC24292

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/
EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS.
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/

Other CAS

121-00-6
921-00-6
25013-16-5

Wikipedia

3-tert-butyl-4-hydroxyanisole

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Health Hazards -> Carcinogens
Cosmetics -> Antioxidant

Methods of Manufacturing

Alkylation of 4-hydroxyanisole with isobutylene which yields the mixture of 2- and 3-tert-butyl isomers used as product

General Manufacturing Information

All other basic organic chemical manufacturing
Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE
Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE
Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.

Analytic Laboratory Methods

HPLC, HPL & GC COMBINED WITH MASS SPECTROSCOPY WERE DEVELOPED TO DETECT 3-TERT-BUTYL-4-HYDROXYANISOLE & 2-TERT-BUTYL-4-HYDROXYANISOLE IN COMMERCIAL BUTYLATED HYDROXYANISOLE USED AS ANTIOXIDANT IN PHARMACEUTICALS & FOODS.
HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.
Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.

Clinical Laboratory Methods

METHOD IS DESCRIBED FOR DETECTION OF 3-TERT-BUTYL-4-HYDROXYANISOLE IN RAT PLASMA USING HIGH RESOLUTION CAPILLARY GC/MS WITH SELECTIVE ION MONITORING. 10 NG/ML CAN BE DETECTED IN 0.1 ML SAMPLES.

Interactions

IN TESTS ON BENZO(A)PYRENE-INDUCED NEOPLASIA OF FORESTOMACH OF ICR/HA MOUSE, ADDN OF 3-TERT-BUTYL-4-HYDROXYANISOLE DECR NUMBER & INCIDENCE OF TUMOR FORMATION.
MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.
RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.
BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/
/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Dates

Modify: 2023-08-15

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